

Cyclopropavir vs. Foscarnet: A Comparative Guide to CMV Resistance Profiles

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Compound of Interest		
Compound Name:	Cyclopropavir	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of **cyclopropavir** and foscarnet against human cytomegalovirus (CMV). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuances of resistance to these two antiviral agents.

Introduction

Human cytomegalovirus (CMV) is a major cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and patients with HIV. Antiviral agents are the cornerstone of CMV management, but the emergence of drug resistance poses a significant clinical challenge. **Cyclopropavir** and foscarnet are two antiviral drugs with distinct mechanisms of action against CMV. Understanding their respective resistance profiles is crucial for optimizing therapeutic strategies and developing novel antiviral agents.

Cyclopropavir is a nucleoside analog that, similar to ganciclovir, requires initial phosphorylation by the viral UL97 kinase to become active. Its triphosphate form then inhibits the viral DNA polymerase (UL54).[1][2]

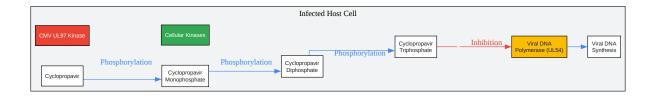
Foscarnet, a pyrophosphate analog, directly inhibits the viral DNA polymerase (UL54) without requiring prior activation by viral or cellular kinases.[3][4] This fundamental difference in their mechanisms of action underpins their distinct resistance profiles.

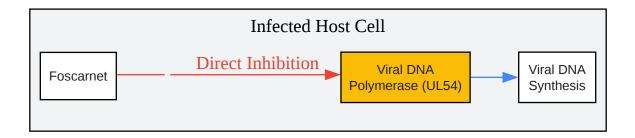


Mechanisms of Action and Resistance Cyclopropavir

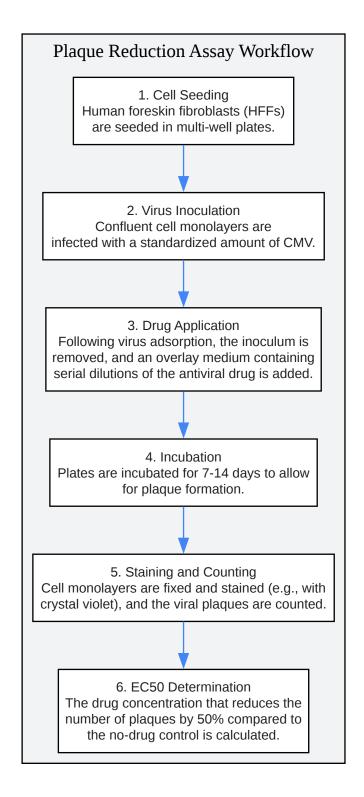
Cyclopropavir's antiviral activity is dependent on a multi-step activation process within the infected cell. Resistance to **cyclopropavir** can arise from mutations in two key viral genes: UL97 and UL54.

- UL97-mediated Resistance: The CMV UL97 kinase is responsible for the initial
 monophosphorylation of cyclopropavir.[2] Mutations in the UL97 gene can impair this
 phosphorylation step, thereby preventing the drug's activation and leading to resistance.
 Notably, some ganciclovir-resistant mutants with UL97 mutations retain susceptibility to
 cyclopropavir, while others, such as those with the H520Q mutation, can confer resistance
 to both drugs.
- UL54-mediated Resistance: The viral DNA polymerase, encoded by the UL54 gene, is the
 ultimate target of the active cyclopropavir triphosphate. Mutations in UL54 can alter the
 enzyme's structure, reducing its affinity for the drug and leading to resistance.

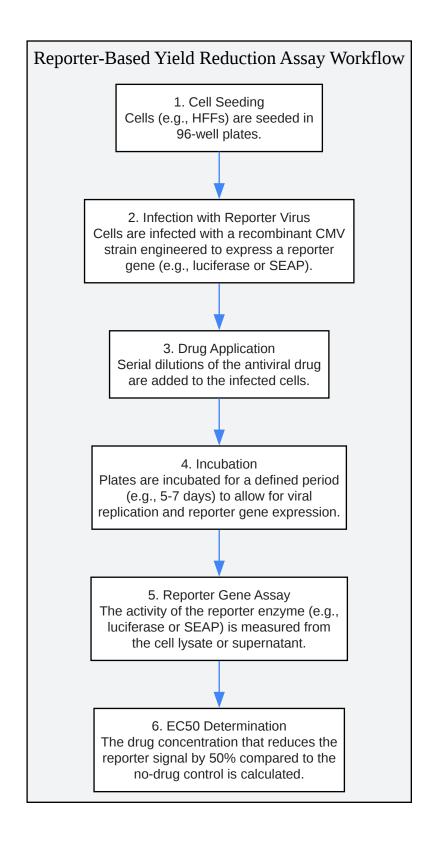












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